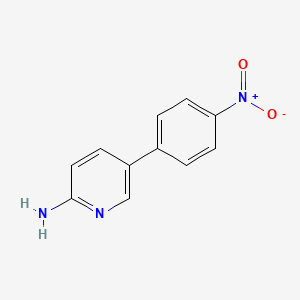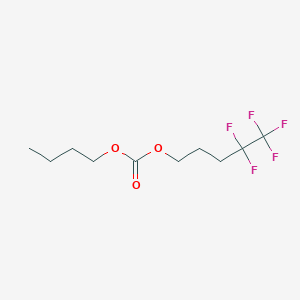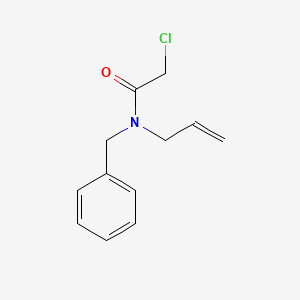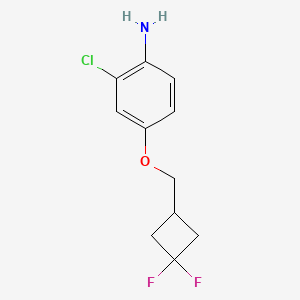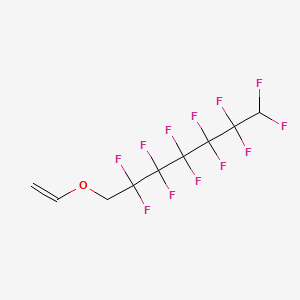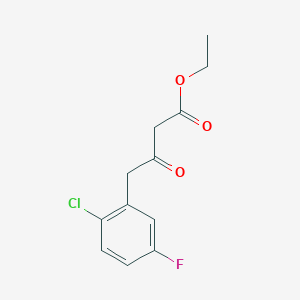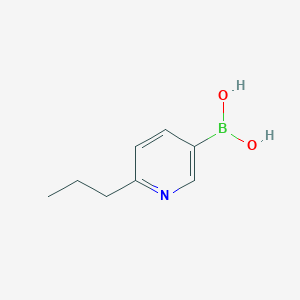
(6-Propylpyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Propylpyridin-3-yl)boronic acid: is an organoboron compound with the molecular formula C8H12BNO2. It is a derivative of pyridine, where a boronic acid group is attached to the third position of the pyridine ring, and a propyl group is attached to the sixth position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Propylpyridin-3-yl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-propylpyridine.
Borylation: The introduction of the boronic acid group is achieved through a borylation reaction. This can be done using a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. The reaction involves the use of a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3).
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (6-Propylpyridin-3-yl)boronic acid can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: It can be reduced to form the corresponding borane or boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically used in Suzuki-Miyaura couplings.
Major Products
Oxidation: Produces alcohols or ketones.
Reduction: Produces borane or boronate esters.
Substitution: Produces biaryl compounds or other substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (6-Propylpyridin-3-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. This makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology
In biological research, boronic acids are known to interact with biological molecules such as enzymes and receptors. This compound can be used to study these interactions and develop enzyme inhibitors or receptor modulators.
Medicine
In medicine, boronic acids have been explored for their potential as therapeutic agents. They can inhibit proteases and other enzymes, making them candidates for drug development. This compound could be investigated for similar applications.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of complex organic structures.
Mécanisme D'action
The mechanism by which (6-Propylpyridin-3-yl)boronic acid exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity or modulate receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Methylpyridin-3-yl)boronic acid
- (6-Ethylpyridin-3-yl)boronic acid
- (6-Butylpyridin-3-yl)boronic acid
Uniqueness
(6-Propylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions. The propyl group at the sixth position can affect the compound’s steric and electronic properties, making it distinct from its methyl, ethyl, and butyl analogs. This uniqueness can be leveraged in designing specific reactions and applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C8H12BNO2 |
|---|---|
Poids moléculaire |
165.00 g/mol |
Nom IUPAC |
(6-propylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-2-3-8-5-4-7(6-10-8)9(11)12/h4-6,11-12H,2-3H2,1H3 |
Clé InChI |
LZVLCXUDVGIKLK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(C=C1)CCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12082314.png)


![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-[(E)-tetracos-15-enoyl]sulfanylethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082331.png)
